N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide
Description
N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at the 3-position with a 1-methylpyrrole moiety and at the 5-position with a methyl-linked 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide group. The 2,3-dihydrobenzo[b][1,4]dioxine moiety contributes to lipophilicity and may enhance membrane permeability, while the 1-methylpyrrole group could influence electronic properties and π-π stacking interactions in biological targets.
Properties
IUPAC Name |
N-[[3-(1-methylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O4/c1-21-7-3-5-12(21)16-19-14(25-20-16)10-18-17(22)11-4-2-6-13-15(11)24-9-8-23-13/h2-7H,8-10H2,1H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADLCLHSFLLSLQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C2=NOC(=N2)CNC(=O)C3=C4C(=CC=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of an amidoxime with a carboxylic acid derivative under dehydrating conditions.
Introduction of the pyrrole moiety: The 1-methyl-1H-pyrrole-2-carboxaldehyde can be synthesized separately and then coupled with the oxadiazole intermediate.
Construction of the dihydrobenzo[b][1,4]dioxine ring: This involves the cyclization of a suitable precursor, such as a catechol derivative, with formaldehyde under acidic conditions.
Final coupling: The oxadiazole-pyrrole intermediate is then coupled with the dihydrobenzo[b][1,4]dioxine derivative using standard amide bond formation techniques, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for certain steps, solvent recycling, and the development of greener reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole N-oxides.
Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to an amidine or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings and heterocycles, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (for electrophilic substitution) or organometallic reagents (for nucleophilic substitution) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrrole ring may yield pyrrole N-oxides, while reduction of the oxadiazole ring could produce amidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
Biologically, the compound may exhibit interesting pharmacological properties due to its heterocyclic nature. It could be investigated for its potential as an antimicrobial, anticancer, or anti-inflammatory agent.
Medicine
In medicine, the compound could be explored for drug development. Its ability to interact with various biological targets makes it a candidate for therapeutic applications.
Industry
Industrially, the compound could be used in the development of new materials, such as polymers or coatings, due to its stability and functional group diversity.
Mechanism of Action
The mechanism of action of N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The oxadiazole ring could participate in hydrogen bonding or π-π interactions, while the pyrrole and dioxine rings could enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogs
*Inferred from structural analogs.
Physicochemical and Pharmacokinetic Properties
Table 2: Comparative Physicochemical Data
*Predicted using fragment-based methods.
Challenges and Opportunities
- Synthetic Complexity : The methylpyrrole-dihydrodioxine combination may require multi-step synthesis, as seen in , but could improve target selectivity.
- Lumping Strategies : Compounds with similar dihydrodioxine-carboxamide motifs (e.g., ) may be grouped for high-throughput screening, though substituent variations necessitate individual optimization .
Biological Activity
N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide is a complex organic compound that incorporates a pyrrole ring and an oxadiazole moiety. This structural configuration suggests potential biological activities, particularly in the context of medicinal chemistry and drug development. The compound is of interest due to its potential applications in treating various diseases, including cancer.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 286.28 g/mol. The compound's structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₄N₄O₃ |
| Molecular Weight | 286.28 g/mol |
| InChI Key | [InChI Key Here] |
| SMILES | [SMILES Notation Here] |
The biological activity of this compound is hypothesized to stem from its ability to interact with specific molecular targets within biological systems. It may modulate the activity of various receptors or enzymes through non-covalent binding interactions, which can lead to alterations in cellular signaling pathways and biological responses.
Anticancer Activity
Research indicates that compounds containing the 1,3,4-oxadiazole scaffold exhibit significant anticancer properties. These compounds can inhibit various enzymes and proteins involved in cancer cell proliferation, such as:
- Thymidylate Synthase
- Histone Deacetylases (HDAC)
- Topoisomerase II
- Telomerase
A study highlighted that structural modifications on the oxadiazole core enhance cytotoxicity against malignant cells by selectively interacting with nucleic acids and enzymes critical for tumor growth .
Antimicrobial Properties
The 1,3,4-oxadiazole derivatives have also shown promising antimicrobial activities. They are effective against a range of bacterial and fungal strains due to their ability to disrupt microbial cell functions. The mechanism often involves inhibition of cell wall synthesis or interference with metabolic pathways essential for microbial survival .
Anti-inflammatory and Antioxidant Effects
Compounds similar to this compound have been reported to possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines. Additionally, antioxidant activity has been demonstrated through various assays, indicating the potential for protecting cells from oxidative stress .
Case Studies and Research Findings
Several studies have evaluated the biological activities of oxadiazole-containing compounds:
- Anticancer Efficacy : A series of 1,3,4-oxadiazole derivatives were synthesized and tested against multiple cancer cell lines. Results indicated high cytotoxicity associated with specific structural modifications that enhance binding affinity to target proteins involved in cancer progression .
- Antimicrobial Activity : A study reported the synthesis of novel oxadiazole derivatives that exhibited significant antibacterial activity against resistant strains of bacteria. The mechanism was attributed to disruption of bacterial cell membranes .
- Anti-inflammatory Studies : Research conducted on oxadiazole derivatives revealed their effectiveness in reducing inflammation in animal models by modulating immune response pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
